molecular formula C5H10O2 B150462 3-Methyl-3-oxetanemethanol CAS No. 3143-02-0

3-Methyl-3-oxetanemethanol

Cat. No. B150462
CAS RN: 3143-02-0
M. Wt: 102.13 g/mol
InChI Key: NLQMSBJFLQPLIJ-UHFFFAOYSA-N
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Description

3-Methyl-3-oxetanemethanol is a chemical compound that has been the subject of various research studies due to its potential applications in polymer synthesis and pharmaceuticals. It is known for its ability to form hyperbranched polymers and for its presence in natural products with pharmaceutical importance, such as the anti-cancer drug Taxol .

Synthesis Analysis

The synthesis of 3-Methyl-3-oxetanemethanol and its derivatives has been explored through various methods. One approach involves a one-pot cationic copolymerization with tetrahydrofuran, initiated by BF3.OEt2, to create a star-shaped copolymer with a hyperbranched core . Another method includes the intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes . Additionally, a versatile synthesis route starting from malonates has been developed to access a range of 3-substituted oxetan-3-yl methyl alcohols . Gold-catalyzed synthesis from propargylic alcohols has also been reported, which is notable for its practicality and the avoidance of hazardous diazo ketones .

Molecular Structure Analysis

The molecular structure of 3-Methyl-3-oxetanemethanol and its derivatives can be influenced by microsolvation effects, as observed in studies using broadband rotational spectroscopy. The hydrogen-bonding network evolves from chains to cubes as more water molecules are added, indicating the compound's ability to form complex structures .

Chemical Reactions Analysis

3-Methyl-3-oxetanemethanol is reactive and can be used to graft polymers onto various substrates. For instance, it has been grafted onto cellulose fibers through ring-opening polymerization, and the reactivity of the hydroxyl groups in the grafted polymer has been confirmed by further grafting with poly(ε-caprolactone) . The compound's versatility is also demonstrated by its use in the synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine, which can be used for the incorporation of the oxetane moiety into other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 3-Methyl-3-oxetanemethanol are influenced by the polymerization process. For example, the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane leads to branched polyethers with a significant influence from the coexistence of two propagation mechanisms and chain transfer . The monomer-isomerization polymerization of 3-Methyl-3-(phthalimidomethyl)oxetane results in different polymers depending on the reaction temperature, demonstrating the temperature sensitivity of the compound's reactivity . Furthermore, the synthesis and application of homopolymers and copolymers of oxetane-derived monomers have been explored for use as polymer electrolytes, with ion conductivity measurements indicating their potential in lithium battery technology .

Scientific Research Applications

Hydrogen-Bonding Network Studies

A study by Sun and Schnell (2022) investigated the hydrogen-bonding networks in microhydrated 3-methyl-3-oxetanemethanol. Using broadband rotational spectroscopy, they explored the evolution of hydrogen-bond structures from chains to cubes, providing valuable insights into water-solute interactions and hydrogen-bond arrangements in hydrate complexes (Sun & Schnell, 2022).

Polymer Synthesis and Characterization

Research by Yang, Pan, Huang, and Li (2011) focused on the synthesis and characterization of cellulose fibers grafted with hyperbranched poly(3-methyl-3-oxetanemethanol). Their work provided insights into the adjustable content of grafted polymers and the reactivity of hydroxyl groups in these structures (Yang et al., 2011).

One-Pot Copolymerization for Star-Shaped Polymers

Hou and Yan (2002) described the synthesis of a star-shaped copolymer with a hyperbranched poly(3-methyl-3-oxetanemethanol) core. Their one-pot copolymerization approach demonstrated the potential for creating complex polymer structures (Hou & Yan, 2002).

Crystallinity Control in Polymerization

Yan, Hou, Zhu, Kosman, and Wu (2000) developed a method to control the crystallinity of polymers produced through self-condensing ring-opening polymerization of 3-methyl-3oxetanemethanol. Their work highlights the relationship between the catalyst-to-monomer ratio and the branching and crystallinity of the resulting polymers (Yan et al., 2000).

Conductivity and Stability Enhancement in Polymer Films

Jorge, Santos, Galvão, Morgado, and Charas (2021) enhanced the conductivity and stability in water of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) films using 3‐methyl‐3‐oxetanemethanol. Their study provided insights into the creation of water-resistant and highly conducting thin films, crucial for organic electronics and bioelectronics (Jorge et al., 2021).

Biomedical Applications in Cancer Therapy

In the field of cancer therapy, Budama-Kilinc et al. (2020) developed a novel nanosize drug candidate using structural motifs including 3-methyl-3-oxetanemethanol. This study encompasses the synthesis, formulation, and in vitro evaluations of new nanodrugs, demonstrating the potential of 3-methyl-3-oxetanemethanol in advanced drug design (Budama-Kilinc et al., 2020).

Future Directions

3-Methyl-3-oxetanemethanol has been used in the preparation of star-shaped copolymers consisting of a hyperbranched poly (3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms . This suggests potential applications in the field of polymer science and materials engineering.

properties

IUPAC Name

(3-methyloxetan-3-yl)methanol
Source PubChem
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InChI

InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQMSBJFLQPLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-62-5
Record name 3-Oxetanemethanol, 3-methyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=26221-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID90185350
Record name 3-Methyl-3-oxetanemethanol
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Methyl-3-oxetanemethanol
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Product Name

3-Methyl-3-oxetanemethanol

CAS RN

3143-02-0
Record name 3-Methyl-3-oxetanemethanol
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Record name 3-Methyl-3-oxetanemethanol
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Record name 3-Methyl-3-oxetanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
W Sun, M Schnell - Angewandte Chemie International Edition, 2022 - Wiley Online Library
… The experimentally observed geometries corresponding to the 3-methyl-3-oxetanemethanol (… In the present study, 3-methyl-3-oxetanemethanol (MOM) is extensively explored in the gas …
Number of citations: 4 onlinelibrary.wiley.com
Q Yang, X Pan, F Huang, K Li - Cellulose, 2011 - Springer
… Hyperbranched poly(3-methyl-3-oxetanemethanol) (HBPO) can be controllably synthesized by the ring-opening polymerization of 3-methyl-3-oxetanemethanol (MOM) (Hou and Yan …
Number of citations: 46 link.springer.com
J Hou, D Yan - Macromolecular rapid communications, 2002 - Wiley Online Library
… of 3-methyl-3-oxetanemethanol … (3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms was obtained by a one-step cationic copolymerization of 3-methyl-3-oxetanemethanol …
Number of citations: 23 onlinelibrary.wiley.com
W Sun, M Schnell - bib-pubdb1.desy.de
… In the present study, 3-methyl-3-oxetanemethanol (MOM) is extensively explored in the gas phase, including its monomer and complexes with water molecules, using broadband …
Number of citations: 2 bib-pubdb1.desy.de
CJJ Hall, TJ Donohoe - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Upon cooling to −40 C, a solution of 3-methyl-3-oxetanemethanol (1.4 mL, 14 mmol, 1.0 equiv) in pyridine (2.9 mL, 36 mmol, 2.5 equiv) was added over the course of 30 min. The …
Number of citations: 0 onlinelibrary.wiley.com
D Yan, J Hou, X Zhu, JJ Kosman… - Macromolecular rapid …, 2000 - Wiley Online Library
… A similar phenomenon was observed for the selfcondensing ring opening polymerization (SCROP) of 3methyl-3-oxetanemethanol in this work. Furthermore, we find that the crystallinity …
Number of citations: 131 onlinelibrary.wiley.com
DB Pattison - Journal of the American Chemical Society, 1957 - ACS Publications
… Four-membered oxide ring compounds which have been synthesized by thismethod are 3-ethyloxetanemethanol, 3-methyl-3-oxetanemethanol and 3,3-oxetanedimethanol.4 They were …
Number of citations: 124 pubs.acs.org
SM Jorge, LF Santos, A Galvão… - Advanced Materials …, 2021 - Wiley Online Library
… In this work, water-resistant films of PEDOT:PSS showing enhanced conductivity are prepared by solely adding one reagent, 3-methyl-3-oxetanemethanol, to PEDOT:PSS aqueous …
Number of citations: 7 onlinelibrary.wiley.com
W Aboshora, SE Idriss, KA Omar… - Am. J. Food Sci …, 2017 - researchgate.net
… compounds in pulp while the main volatile compounds of peel were acetic acid, propanoic acid, Butanoicacid,2-methyl, hexanal, 2-butanone,3-hydroxy, 3-methyl-3-oxetanemethanol …
Number of citations: 10 www.researchgate.net
NGW Rose, MA Blaskovich, G Evindar… - Organic …, 2003 - Wiley Online Library
Preparation of 1‐[N‐Benzyloxycarbonyl‐(1S)‐1‐Amino‐2‐Oxoethyl]‐4‐Methyl‐2,6,7‐Trioxabicyclo[2.2.2]Octane - Rose - Major Reference Works - Wiley Online Library …
Number of citations: 17 onlinelibrary.wiley.com

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